tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate
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Overview
Description
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted carbamates or amides.
Scientific Research Applications
tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A precursor in the synthesis of tert-Butyln-[(3,5-dioxocyclohexyl)methyl]carbamate.
Cyclohexanone derivatives: Used as starting materials in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl N-[(3,5-dioxocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h8H,4-7H2,1-3H3,(H,13,16) |
InChI Key |
UYJDYMFOYQZYMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
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